10-Hydroxycanthin-6-one

Beschreibung

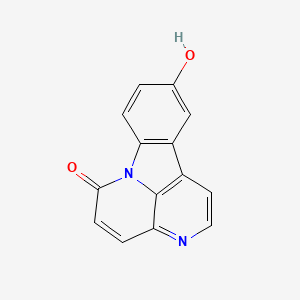

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLISVGXWLVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235475 | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86293-41-6 | |

| Record name | 10-Hydroxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86293-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086293416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC341583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Hydroxycanthin-6-one: A Technical Guide to its Natural Sources and Isolation

For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction methodologies of promising bioactive compounds is paramount. 10-Hydroxycanthin-6-one, a member of the canthin-6-one class of alkaloids, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed protocol for its isolation and purification.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Simaroubaceae and Rutaceae families. While its presence has been identified in several species, quantitative data on its yield remains limited in scientific literature. The following table summarizes the known natural sources and available quantitative information for this compound and related canthin-6-one alkaloids.

| Plant Species | Family | Plant Part Used | Compound | Yield/Content |

| Ailanthus altissima | Simaroubaceae | Stem Bark | This compound | Presence confirmed, specific yield not reported[1] |

| Brucea antidysenterica | Simaroubaceae | Root Bark | Canthin-6-one Alkaloids | Presence confirmed, specific yield for this compound not reported[2] |

| Eurycoma longifolia | Simaroubaceae | Hairy Root Cultures | 9-Hydroxycanthin-6-one | Up to 0.8% of dry weight[3] |

| Eurycoma longifolia | Roots | Total Canthin-6-one Alkaloids | 0.01-0.75 mg/g of dried roots |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to selectively separate the alkaloid fraction, followed by chromatographic purification to yield the pure compound. The following is a generalized, detailed methodology synthesized from various reported procedures for the isolation of canthin-6-one alkaloids.

I. Extraction

-

Preparation of Plant Material : The collected plant material (e.g., stem bark, root bark) is air-dried in the shade to a constant weight and then pulverized into a coarse powder using a mechanical grinder.

-

Solvent Extraction :

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration (soaking at room temperature for several days with occasional agitation) or Soxhlet extraction for a more efficient process.

-

For maceration, a solid-to-solvent ratio of approximately 1:10 (w/v) is commonly used. The process is repeated three to five times with fresh solvent to ensure complete extraction.

-

The extracts from each cycle are combined.

-

-

Concentration : The combined solvent extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

II. Acid-Base Partitioning for Alkaloid Fractionation

This crucial step separates the basic alkaloids from other neutral and acidic secondary metabolites present in the crude extract.

-

Acidification : The crude extract is dissolved in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Defatting : The acidic solution is then partitioned with a non-polar organic solvent such as n-hexane or diethyl ether in a separatory funnel. This removes fats, oils, and other non-polar compounds, which will remain in the organic phase. The aqueous phase containing the protonated alkaloids (as salts) is retained. This step is repeated three times.

-

Basification : The acidic aqueous phase is then basified by the gradual addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Extraction of Free Alkaloids : The basified aqueous solution is then partitioned with a moderately polar organic solvent, most commonly dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The free alkaloids will move into the organic phase. This extraction is repeated three to five times to ensure complete recovery of the alkaloids.

-

Washing and Drying : The combined organic extracts are washed with distilled water to remove any remaining impurities. The washed organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.

-

Final Concentration : The solvent is removed from the dried organic phase under reduced pressure to yield the crude alkaloid fraction.

III. Chromatographic Purification

The crude alkaloid fraction is a mixture of different alkaloids and requires further separation to isolate this compound.

-

Column Chromatography :

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh) is typically used as the stationary phase.

-

Column Packing : The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane).

-

Sample Loading : The crude alkaloid fraction is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

-

Elution : The column is eluted with a gradient of solvents of increasing polarity. A common solvent system starts with a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. Further increases in polarity can be achieved by introducing methanol into the mobile phase.

-

Fraction Collection : Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent. Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

For final purification to obtain high-purity this compound, fractions enriched with the target compound from column chromatography are subjected to preparative HPLC.

-

Column : A reversed-phase C18 column is commonly employed.

-

Mobile Phase : A gradient system of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.

-

Detection : A UV detector is used to monitor the elution of compounds.

-

The fraction corresponding to the peak of this compound is collected.

-

-

Crystallization : The purified this compound from preparative HPLC can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol-chloroform) to obtain a crystalline solid.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural plant sources.

References

A Comprehensive Technical Guide to 10-Hydroxycanthin-6-one: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It details its isolation from natural sources, chemical synthesis, and biological properties, with a focus on its anticancer and anti-inflammatory mechanisms. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction and History

Canthin-6-one alkaloids, a subclass of β-carboline alkaloids, are characterized by an additional D ring. The parent compound, canthin-6-one, was first isolated in 1952.[1] The hydroxylated derivative, this compound, has been identified in various plant species, particularly within the Simaroubaceae family, including Picrasma quassioides and Eurycoma longifolia.[2][3][4] While the exact first report of the isolation of this compound is not definitively documented in the readily available literature, its presence has been confirmed in numerous phytochemical studies focused on these plant families. Much of the research on this compound has been in the context of its more extensively studied derivatives, such as 10-hydroxy-9-methoxycanthin-6-one and 9-hydroxycanthin-6-one.[5][6]

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and synthesis. While a dedicated publication with the complete raw spectral data for this compound was not identified, based on the comprehensive analysis of canthin-6-one alkaloids, the following spectroscopic data can be predicted.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR (in DMSO-d₆) | δ 8.8-8.9 (d, H-1), δ 7.8-7.9 (d, H-2), δ 7.2-7.3 (d, H-4), δ 8.1-8.2 (d, H-5), δ 7.4-7.5 (t, H-9), δ 7.1-7.2 (d, H-11), δ 7.6-7.7 (d, H-8) |

| ¹³C NMR (in DMSO-d₆) | δ 160-162 (C=O, C-6), δ 145-147 (C-1), δ 118-120 (C-2), δ 120-122 (C-4), δ 138-140 (C-5), δ 150-152 (C-10), Quaternary carbons: δ 115-117, 128-130, 135-137, 140-142, 148-150 |

| Mass Spectrometry | [M+H]⁺ = m/z 237.0664 |

Note: These are predicted values based on published data for similar canthin-6-one alkaloids and may vary slightly based on experimental conditions.[2][7][8]

Isolation from Natural Sources

This compound is typically isolated from the stem wood or roots of plants from the Simaroubaceae family. The general workflow for its isolation is depicted below.

Detailed Experimental Protocol for Isolation

The following is a representative protocol for the isolation of canthin-6-one alkaloids, which can be adapted for the specific isolation of this compound.

-

Extraction: Air-dried and powdered plant material (e.g., 1 kg of Picrasma quassioides stems) is macerated with methanol at room temperature for 72 hours. The extraction is repeated three times. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The dichloromethane fraction, which typically contains the canthin-6-one alkaloids, is collected and concentrated.

-

Column Chromatography: The dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

Preparative HPLC: Fractions containing the desired compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water to afford pure this compound.

Chemical Synthesis

This compound can be synthesized from its corresponding methoxy derivative, 10-methoxycanthin-6-one, through a demethylation reaction. Common reagents for this transformation include boron tribromide (BBr₃) and hydrobromic acid (HBr).[8]

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a general procedure for the demethylation of aryl methyl ethers using boron tribromide.[9][10]

-

Reaction Setup: A solution of 10-methoxycanthin-6-one (1 mmol) in anhydrous dichloromethane (20 mL) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reagent: A solution of boron tribromide (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the cooled solution over 15 minutes.

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Workup: The reaction is quenched by the slow addition of water (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield this compound.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties.

Cytotoxic Activity

While specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively reported, data for closely related derivatives provide insight into its potential as an anticancer agent. For instance, 10-hydroxy-9-methoxycanthin-6-one has shown cytotoxic activity against the HT-1080 human fibrosarcoma cell line.[5]

Table 2: Cytotoxicity of 10-Hydroxy-9-methoxycanthin-6-one

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| HT-1080 | 10-Hydroxy-9-methoxycanthin-6-one | 7.2 | [5] |

Further research is required to establish a comprehensive cytotoxicity profile for this compound against various cancer cell lines such as A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver).

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB.

Wnt Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers. 9-Hydroxycanthin-6-one, a close analog of this compound, has been identified as an inhibitor of this pathway.[6][13] It is proposed to act by activating Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex. This leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation in the nucleus and the transcription of Wnt target genes.

Conclusion and Future Perspectives

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potential as an anticancer and anti-inflammatory agent, through the modulation of key signaling pathways such as NF-κB and Wnt, makes it a valuable lead compound for drug discovery and development. Future research should focus on a more comprehensive evaluation of its cytotoxicity against a wider range of cancer cell lines, in vivo efficacy studies, and the elucidation of its detailed pharmacokinetic and pharmacodynamic profiles. Furthermore, the development of more efficient and scalable synthetic routes will be crucial for its further preclinical and clinical development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this intriguing β-carboline alkaloid.

References

- 1. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon-13 Nuclear Magnetic Resonance Study of Canthin-6-one Alkaloids [jstage.jst.go.jp]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shoyaku.hiroshima-u.ac.jp [shoyaku.hiroshima-u.ac.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 11. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Unveiled Path: A Technical Guide to the Biosynthesis of 10-Hydroxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of 10-hydroxycanthin-6-one, a prominent member of the canthin-6-one class of alkaloids. These compounds, recognized for their diverse and potent biological activities, are the subject of intense research in pharmacology and drug development. This document provides a comprehensive overview of the current understanding of the biosynthetic route to this compound, details key experimental methodologies, and presents available quantitative data to support further investigation and biotechnological applications.

Core Biosynthetic Pathway: From Tryptophan to the Canthinone Scaffold

The biosynthesis of canthin-6-one alkaloids originates from the essential amino acid L-tryptophan.[1][2] Early and pivotal research utilizing radiolabeled precursors in plant cell cultures, particularly from Ailanthus altissima (Tree of Heaven), has been instrumental in delineating the foundational steps of this pathway.[1] Although the complete enzymatic machinery is yet to be fully characterized, a general consensus on the key intermediates has been established.

The proposed biosynthetic journey commences with the conversion of tryptophan to tryptamine, a common step in the biosynthesis of many indole alkaloids. Subsequently, a series of cyclization and oxidation reactions lead to the formation of the characteristic tetracyclic canthin-6-one core. Key intermediates in this transformation include dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid.[1]

While the overarching pathway to the parent canthin-6-one is outlined, the specific enzymatic step responsible for the hydroxylation at the 10th position to yield this compound remains to be definitively elucidated. It is widely hypothesized that a member of the cytochrome P450 monooxygenase (CYP) superfamily of enzymes catalyzes this specific hydroxylation.[3][4][5] These enzymes are well-known for their role in the functionalization of a vast array of secondary metabolites in plants, including the hydroxylation of alkaloid scaffolds.[3][4][5] However, the specific CYP enzyme responsible for the 10-hydroxylation in canthin-6-one biosynthesis has not yet been isolated or biochemically characterized.

dot

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Insights into Canthin-6-one Alkaloid Production

Quantitative data on the biosynthesis of this compound, including enzyme kinetics and precise product yields from precursor feeding, are not extensively available in the current literature. However, studies on the production of canthin-6-one alkaloids in various plant cell culture systems provide valuable insights into the potential yields and the effects of different culture conditions.

| Plant Species | Culture Type | Alkaloid(s) Measured | Yield/Concentration | Reference |

| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-methoxycanthin-6-one | 1.38% of dry weight (combined) | [6] |

| Ailanthus altissima | Cell Suspension | Canthin-6-one & 1-methoxycanthin-6-one | 1.27% of dry weight (combined) | [6] |

| Eurycoma longifolia | Callus Culture | 9-methoxycanthin-6-one | 0.41% to 0.71% | [7] |

| Eurycoma longifolia | Cell Suspension | 9-hydroxycanthin-6-one & 9-methoxycanthin-6-one | Not specified | [7] |

Key Experimental Protocols

The elucidation of the canthin-6-one biosynthetic pathway has heavily relied on precursor feeding studies using radiolabeled compounds in plant cell cultures. Below is a generalized protocol based on the methodologies described in the literature.

Protocol: Radiolabeled Precursor Feeding in Ailanthus altissima Cell Suspension Cultures

Objective: To trace the incorporation of L-tryptophan into canthin-6-one alkaloids.

Materials:

-

Ailanthus altissima cell suspension culture in logarithmic growth phase.

-

Sterile growth medium (e.g., Murashige and Skoog medium supplemented with appropriate plant growth regulators).

-

L-[methylene-¹⁴C]-Tryptophan (sterile solution).

-

Solvents for extraction (e.g., methanol, chloroform).

-

Thin-Layer Chromatography (TLC) plates and developing solvents.

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

-

Scintillation counter.

Methodology:

-

Culture Preparation: Aseptically transfer a known volume of the Ailanthus altissima cell suspension culture into fresh sterile medium.

-

Precursor Administration: To the culture, add a sterile solution of L-[methylene-¹⁴C]-Tryptophan to a final concentration typically in the micromolar range.

-

Incubation: Incubate the culture under standard growth conditions (e.g., 25°C, continuous light, shaking at 120 rpm) for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting: Separate the cells from the medium by filtration or centrifugation.

-

Extraction:

-

Cells: Lyophilize the cells and extract the alkaloids with methanol.

-

Medium: Extract the alkaloids from the culture medium using an appropriate organic solvent like chloroform.

-

-

Analysis:

-

TLC: Spot the extracts onto TLC plates and develop using a suitable solvent system. Visualize the alkaloid spots under UV light and determine their radioactivity using a TLC scanner or by scraping the spots and performing scintillation counting.

-

HPLC: Inject the extracts into an HPLC system equipped with a reverse-phase column and a suitable mobile phase. Monitor the eluent for UV absorbance and radioactivity to identify and quantify the labeled canthin-6-one alkaloids.

-

-

Data Interpretation: Calculate the percentage of incorporation of the radiolabeled precursor into the identified canthin-6-one alkaloids.

dot

Caption: Generalized workflow for a radiolabeled precursor feeding experiment.

Future Outlook and Research Directions

The biosynthesis of this compound presents several exciting avenues for future research. The foremost priority is the identification and characterization of the putative cytochrome P450 monooxygenase responsible for the C-10 hydroxylation. This would involve a combination of transcriptomic analysis of this compound-producing plants (e.g., Picrasma quassioides, Eurycoma longifolia), followed by heterologous expression and biochemical characterization of candidate CYP enzymes.

Furthermore, a more detailed quantitative analysis of the entire pathway is necessary. This includes determining the kinetic parameters of each enzyme involved and accurately measuring the flux of intermediates through the pathway. Such data will be invaluable for metabolic engineering efforts aimed at the heterologous production of this compound and other valuable canthinone alkaloids in microbial or plant-based systems. This would provide a sustainable and scalable alternative to extraction from natural plant sources, which are often limited in supply.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 6. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

chemical structure and properties of 10-Hydroxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one is a naturally occurring alkaloid belonging to the canthin-6-one subclass of β-carbolines. Canthin-6-one alkaloids are known for their diverse and potent biological activities, which has led to significant interest in their potential as therapeutic agents. These compounds are primarily found in plant families such as Rutaceae and Simaroubaceae. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound and its closely related analogs.

Chemical Structure and Properties

This compound possesses a rigid, tetracyclic aromatic core structure. The presence of a hydroxyl group at the C-10 position and a ketone at C-6 are key features that influence its chemical and biological properties.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₁₄H₈N₂O₂ | This compound | N/A |

| Molecular Weight | 236.23 g/mol | This compound | N/A |

| CAS Number | 86293-41-6 | This compound | N/A |

| Appearance | Orange-yellow solid | This compound | [1] |

| Melting Point | 224-225 °C | 4-Methoxy-5-hydroxycanthin-6-one | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | 9-Hydroxycanthin-6-one | N/A |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.71 (br s, 1H), 8.82 (d, J = 5.48 Hz, 1H), 8.28 (d, J = 5.44 Hz, 1H), 8.18 (d, J = 8.56 Hz, 1H), 8.11 (d, J = 9.84 Hz, 1H), 7.88 (d, J = 2.20 Hz, 1H), 7.03 (d, J = 9.84 Hz, 1H), 6.99 (dd, J = 8.60, 2.24 Hz, 1H) | This compound | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 161.8, 158.4, 142.5, 141.7, 136.4, 132.4, 131.9, 131.8, 130.1, 125.6, 116.2, 114.9, 114.6, 102.9 | This compound | [1] |

| Mass Spectrum (m/z) | 237.0 [M+H]⁺ | This compound | [1] |

Biological Activities

This compound and its analogs exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Table 2: Biological Activities of this compound and Related Canthin-6-one Alkaloids

| Activity | Target | Measurement | Value | Compound | Source |

| Antibacterial | Bacillus cereus | MIC | 15.62 µg/mL | This compound | N/A |

| Antibacterial | Bacillus subtilis | MIC | 3.91-31.25 µg/mL | Ester derivatives of this compound | N/A |

| Antibacterial | Ralstonia solanacearum | MIC | 3.91 µg/mL | Quaternized 10-methoxycanthin-6-one derivatives | [3] |

| Antibacterial | Pseudomonas syringae | MIC | 3.91 µg/mL | Quaternized 10-methoxycanthin-6-one derivatives | [3] |

| Antifungal | Fusarium graminearum | Inhibition Rate | 100% at 50 µg/mL | Ester derivatives of this compound | N/A |

| Cytotoxic | HT-1080 (human fibrosarcoma) | IC₅₀ | 7.2 µM | 10-Hydroxy-9-methoxycanthin-6-one | [4] |

| Cytotoxic | HT-1080 (human fibrosarcoma) | IC₅₀ | 5.0 µM | 9,10-Dimethoxycanthin-6-one | [4] |

| NF-κB Inhibition | - | IC₅₀ | 3.8 µM | 9-Hydroxycanthin-6-one | [5] |

| Phosphodiesterase-5 (PDE-5) Inhibition | PDE-5 | IC₅₀ | 4.66 ± 1.13 µM | 9-Hydroxycanthin-6-one | [6] |

Signaling Pathways and Mechanism of Action

While the specific signaling pathways for this compound are not extensively studied, research on its isomer, 9-Hydroxycanthin-6-one, has elucidated its role as an inhibitor of the Wnt signaling pathway.[7][8][9] This pathway is crucial in cell proliferation, differentiation, and embryonic development, and its dysregulation is implicated in various diseases, including cancer.[10]

9-Hydroxycanthin-6-one inhibits the Wnt pathway by activating Glycogen Synthase Kinase 3β (GSK3β), which leads to the degradation of β-catenin.[7][8][9] This, in turn, prevents the transcription of Wnt target genes.[7][8][9] Given the structural similarity, it is plausible that this compound may exert some of its biological effects through modulation of similar signaling cascades.

Caption: Wnt signaling pathway inhibition by 9-Hydroxycanthin-6-one.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 10-methoxycanthin-6-one.[1]

Protocol: Demethylation of 10-Methoxycanthin-6-one [1]

-

A solution of 10-methoxycanthin-6-one in a suitable solvent (e.g., dichloromethane) is prepared.

-

The solution is cooled to -78 °C.

-

A solution of boron tribromide (BBr₃) in dichloromethane is added dropwise to the cooled solution of 10-methoxycanthin-6-one.

-

The reaction mixture is stirred at -78 °C for a specified period.

-

The reaction is quenched by the slow addition of methanol.

-

The mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound.

An alternative and more convenient method utilizes hydrobromic acid (HBr) for demethylation.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. mdpi.com [mdpi.com]

- 4. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. 9-Hydroxycanthin-6-one, a β-Carboline Alkaloid from Eurycoma longifolia, Is the First Wnt Signal Inhibitor through Activation of Glycogen Synthase Kinase 3β without Depending on Casein Kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Hydroxycanthin-6-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-hydroxycanthin-6-one, its derivatives, and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly esters and amides, is a key area of research for developing new therapeutic agents. A general synthetic route involves the modification of the 10-hydroxy group.

General Synthesis Workflow

The synthesis typically starts from 5-methoxytryptamine, which is converted to 10-methoxycanthin-6-one. The methoxy group is then demethylated to yield the this compound core. Subsequent esterification or amidation at the 10-hydroxy position yields the desired derivatives.[1]

Experimental Protocols

Synthesis of 10-Methoxycanthin-6-one (5): This compound can be synthesized from 5-methoxytryptamine (1) using modifications of previously reported methods.[1] The process involves a multi-step reaction sequence.[1]

Synthesis of this compound (6): 10-methoxycanthin-6-one (5) is treated with boron tribromide (BBr3) in anhydrous dichloromethane under an argon atmosphere.[1] The reaction is typically initiated at -78 °C and allowed to warm to room temperature.[1]

General Procedure for the Synthesis of this compound Ester Derivatives (7a-7x): To a solution of this compound (6) in dry dichloromethane, triethylamine (TEA) is added, and the mixture is cooled to 0 °C.[1] The corresponding acyl chloride is then added dropwise, and the reaction mixture is stirred at 0 °C.[1] Upon completion, the reaction is quenched, and the product is purified by chromatography.[1]

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Ester derivatives of this compound have been evaluated for their activity against various phytopathogenic fungi and bacteria.[1][2]

Table 1: Antifungal Activity of this compound Derivatives (Inhibition Rate % at 50 µg/mL) [1]

| Compound | Alternaria solani | Fusarium graminearum | Fusarium solani |

| 4 | 68.4 ± 1.5 | 100 | 60.7 ± 2.1 |

| 7s | 72.1 ± 2.3 | 100 | 65.4 ± 1.8 |

Table 2: Antibacterial Activity of this compound Derivatives (MIC in µg/mL) [1][2]

| Compound | Bacillus cereus | Bacillus subtilis | Ralstonia solanacearum | Pseudomonas syringae |

| 5 | 3.91 | 7.81 | 15.63 | 31.25 |

| 7s | 7.81 | 15.63 | 3.91 | 7.81 |

| 7t | 3.91 | 7.81 | 7.81 | 15.63 |

| Penicillin Sodium | 3.91 | 7.81 | > 500 | > 500 |

| Streptomycin Sulfate | 7.81 | 3.91 | 31.25 | 31.25 |

Quaternized 10-methoxycanthin-6-one derivatives have also shown potent antibacterial activity, with some compounds exhibiting superior efficacy against R. solanacearum and P. syringae compared to streptomycin sulfate.[3][4]

Anticancer Activity

Various analogues of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Table 3: Cytotoxicity of Canthin-6-one Analogues against HT-1080 Human Fibrosarcoma Cell Line (IC50 in µM) [5]

| Compound | IC50 (µM) |

| 9,10-dimethoxycanthin-6-one (14) | 5.0 |

| 10-hydroxy-9-methoxycanthin-6-one (15) | 7.2 |

| 5-Fluorouracil (Positive Control) | 9.2 |

Novel canthin-6-one derivatives with amide side chains at the C-2 position have also been synthesized and show high cytotoxicity against several human cancer cell lines, with compound 8h being particularly potent against HT29 cells (IC50 = 1.0 µM).[6]

Experimental Protocols for Biological Evaluation

Antifungal Activity Assay (Mycelium Linear Growth Rate Method): The compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at a specific concentration.[1] Mycelial discs of the test fungi are placed on the media, and the plates are incubated.[1] The diameter of fungal growth is measured, and the inhibition rate is calculated.[1]

Antibacterial Activity Assay (Micro-broth Dilution Method): The minimum inhibitory concentration (MIC) is determined by a micro-broth dilution method in 96-well plates.[1] The compounds are serially diluted in Mueller-Hinton broth, and a standardized bacterial suspension is added.[1] The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[1]

Cytotoxicity Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, an MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.

Mechanisms of Action

The biological effects of this compound and its analogues are attributed to their interaction with several key cellular signaling pathways.

Inhibition of NF-κB Signaling

9-Hydroxycanthin-6-one and its methoxy derivative are potent inhibitors of the NF-κB signaling pathway.[7] This inhibition is crucial for their anti-inflammatory effects. The IC50 values for NF-κB inhibition for 9-hydroxycanthin-6-one and 9-methoxycanthin-6-one are 3.8 µM and 7.4 µM, respectively.[7]

Inhibition of Wnt Signaling

9-Hydroxycanthin-6-one has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[8] It acts by activating Glycogen Synthase Kinase 3β (GSK3β), which leads to the phosphorylation and subsequent degradation of β-catenin.[8] This action is independent of Casein Kinase 1α (CK1α).[8]

Induction of Apoptosis

9-Hydroxycanthin-6-one induces apoptosis in human ovarian cancer cells through a mechanism that involves the activation of caspases-3, -8, and -9, and an increase in intracellular reactive oxygen species (ROS).[9]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The ability to synthesize a variety of analogues allows for the fine-tuning of their properties to enhance efficacy and selectivity against microbial pathogens and cancer cells. The elucidation of their mechanisms of action, particularly their interference with key signaling pathways such as NF-κB and Wnt, and their ability to induce apoptosis, provides a solid foundation for their further development as therapeutic agents. This guide provides essential data and protocols to aid researchers in the exploration and optimization of these valuable natural product-inspired compounds.

References

- 1. Synthesis and Evaluation of Ester Derivatives of this compound as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Ester Derivatives of this compound as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 10-Hydroxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and analytical methodologies pertinent to the canthin-6-one alkaloid, 10-Hydroxycanthin-6-one. Due to the limited availability of published spectroscopic data for this specific isomer, this document leverages data from the closely related and well-characterized derivative, 9-methoxycanthin-6-one, as a reference point. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and characterization of canthin-6-one alkaloids.

Introduction to this compound

This compound is a member of the canthin-6-one class of alkaloids, which are β-carboline derivatives known for their diverse biological activities. These compounds have been isolated from various plant species, notably from the Simaroubaceae and Rutaceae families. Canthin-6-one alkaloids, including hydroxylated and methoxylated derivatives, have garnered significant interest in the scientific community for their potential pharmacological properties, which include anticancer, anti-inflammatory, and antiviral activities. The precise characterization of these compounds is crucial for further investigation into their therapeutic potential.

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound, with specific data for 9-methoxycanthin-6-one provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectral Data of 9-Methoxycanthin-6-one (400 MHz, CDCl₃)[1]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 143.2 | 8.78 (d, J = 5.2) |

| 2 | 115.8 | - |

| 4 | 137.9 | 8.23 (d, J = 5.2) |

| 5 | 119.5 | - |

| 6 | 159.4 | - |

| 8 | 122.1 | 7.98 (d, J = 2.4) |

| 9 | 160.9 | - |

| 10 | 95.8 | 6.99 (d, J = 2.4) |

| 11 | 145.7 | - |

| 13 | 129.5 | - |

| 14 | 133.6 | - |

| 15 | 114.7 | - |

| 16 | 139.8 | - |

| OCH₃ | 56.1 | 4.05 (s) |

Note: The chemical shifts for this compound are expected to differ, particularly for the aromatic ring bearing the hydroxyl group, due to the electronic effects of the hydroxyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of canthin-6-one alkaloids. Electrospray ionization (ESI) is a commonly used technique.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₈N₂O₂ |

| Molecular Weight | 236.23 g/mol |

| Ionization Mode | ESI-MS (Positive) |

| Expected [M+H]⁺ | m/z 237.06 |

The fragmentation pattern of canthin-6-one alkaloids typically involves the loss of small neutral molecules such as CO and HCN. The presence of a hydroxyl group may lead to additional characteristic fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and the hydroxyl group.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (hydroxyl) |

| ~1660 | C=O stretch (amide carbonyl) |

| ~1600, ~1450 | C=C stretch (aromatic rings) |

| ~1200-1000 | C-O stretch |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of canthin-6-one alkaloids from plant material, which can be adapted for this compound.

Isolation and Purification of Canthin-6-one Alkaloids

A typical workflow for the isolation of canthin-6-one alkaloids from a plant source is outlined below.

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the canthin-6-one alkaloids (typically the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF or ESI-QTOF mass spectrometer to determine the accurate mass and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and analytical characteristics of this compound. While specific experimental data for this isomer remains elusive in publicly accessible literature, the provided information on the closely related 9-methoxycanthin-6-one, along with generalized protocols, offers a robust starting point for researchers. The continued exploration of natural products like this compound is essential for the discovery of new therapeutic agents.

References

literature review on canthin-6-one alkaloids

An In-depth Technical Guide to Canthin-6-one Alkaloids

Introduction

Canthin-6-one alkaloids are a significant subclass of β-carboline alkaloids characterized by an additional D-ring, forming a pentacyclic indolo[3,2,1-de][1][2]naphthyridine skeleton.[1][2] First isolated in 1952 from the Australian plant Pentaceras australis, nearly 90 different canthin-6-one alkaloids have since been identified from over fifty species.[1] These compounds are predominantly found in plants from the Rutaceae (citrus family) and Simaroubaceae families, but have also been sourced from the Malvaceae, Amaranthaceae, Zygophyllaceae, and other families, as well as from fungi and marine organisms.[1][3]

The unique and rigid planar structure of canthin-6-ones has attracted considerable interest from medicinal chemists, leading to extensive research into their synthesis and biological activities. These alkaloids exhibit a wide spectrum of pharmacological properties, including antitumor, anti-inflammatory, antiviral, antimicrobial, and antiparasitic effects.[1][4][5] This guide provides a comprehensive review of the biosynthesis, chemical synthesis, biological activities, and mechanisms of action of canthin-6-one alkaloids, intended for researchers, scientists, and professionals in drug development.

Biosynthesis

The biosynthesis of canthin-6-one alkaloids originates from the amino acid tryptophan. The proposed pathway involves several key enzymatic transformations.

The general biosynthetic pathway begins with tryptophan, which undergoes decarboxylation to form tryptamine. A subsequent oxidation may lead to the formation of β-carboline-1-propionic acid, a key tricyclic intermediate. This intermediate is then believed to be transformed into the characteristic four-ringed canthin-6-one structure through further cyclization and oxidation steps.[4]

Caption: Proposed biosynthetic pathway of canthin-6-one from tryptophan.

Chemical Synthesis

Due to their low natural abundance, numerous synthetic strategies have been developed to produce canthin-6-one alkaloids and their derivatives for further biological evaluation.[1][6] These methods can be broadly categorized based on the key bond-forming reactions used to construct the core structure.

Key synthetic strategies include:

-

Bischer-Napieralski Reaction: An early method used for synthesis, which has been refined to achieve high overall yields.[2]

-

Pictet-Spengler Reaction: A versatile method that utilizes tryptamine or indole-based precursors to form the β-carboline skeleton, which is then further cyclized.[2][7]

-

Palladium-Catalyzed Suzuki-Miyaura Coupling and Copper-Catalyzed Amidation: Modern "non-classical" approaches focus on constructing the central B-ring. A one-pot protocol combining these two reactions provides a rapid and high-yield route to a variety of canthin-6-one analogues.[1][8]

Caption: Convergent synthesis of canthin-6-one via sequential coupling reactions.

Experimental Protocols: Synthesis

Protocol 1: Two-Step Synthesis via Suzuki-Miyaura Coupling and Cu-Catalyzed Amidation[8]

-

Suzuki-Miyaura Coupling: An appropriate arylboronic acid (1.2 equivalents) is reacted with 8-bromo-1,5-naphthyridine in a 3:1 dioxane/water mixture. The reaction is catalyzed by Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) with K₂CO₃ (2 equivalents) as the base. The mixture is refluxed until the starting material is consumed.

-

C-N Coupling (Amidation): After cooling the reaction mixture from step 1, CuI (10 mol%) and DMEDA (20 mol%) are added. The reaction is heated again to facilitate the intramolecular C-N bond formation, yielding the canthin-6-one core.

-

Purification: The final product is purified using standard chromatographic techniques. This two-step process can also be performed in a one-pot sequence, achieving high overall yields (e.g., 70% for canthin-6-one).[8]

Protocol 2: Synthesis via Pictet-Spengler Reaction[7]

-

Condensation: Tryptophan (or a derivative like 5-hydroxy tryptophan) is condensed with a substituted aromatic glyoxal in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). This directly forms a 1-aroyl substituted β-carboline intermediate.

-

Cyclization: The β-carboline intermediate is then subjected to cyclization conditions to form the final D-ring of the canthin-6-one structure.

-

Purification: The synthesized 4-aryl substituted canthin-6-one derivatives are purified and characterized using spectroscopic methods like IR and NMR.[7]

Biological Activities and Mechanisms of Action

Canthin-6-one alkaloids demonstrate a remarkable array of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer and Antiproliferative Activity

Canthin-6-ones exhibit potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[4][9]

Mechanism of Action: The primary anticancer mechanism involves the induction of cell cycle arrest, apoptosis, and, in some derivatives, ferroptosis.[10][11]

-

Cell Cycle Arrest: Canthin-6-one causes a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[10][12] It achieves this by decreasing DNA synthesis (BrdU incorporation) and interfering with mitotic spindle formation.[10][12]

-

Induction of Apoptosis: The disruption of the cell cycle can trigger programmed cell death (apoptosis).[12] Canthin-6-ones and their derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like cleaved-caspase 3 and downregulating anti-apoptotic proteins like Bcl-2.[11][13] This involves the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[13]

-

DNA Damage: Some novel derivatives can elevate levels of reactive oxygen species (ROS), leading to mitochondrial damage and inducing a DNA damage response, as indicated by the phosphorylation of H2AX.[11]

-

Ferroptosis: The derivative 8h has been shown to induce ferroptosis, a form of iron-dependent cell death, by reducing glutathione (GSH) levels and inhibiting the expression of glutathione peroxidase 4 (GPX4).[11]

Caption: Key pathways in the anticancer activity of canthin-6-one alkaloids.

Table 1: Antiproliferative Activity of Canthin-6-one Alkaloids

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Canthin-6-one | PC-3 | Human Prostate | ~5-10 | [10][12] |

| Canthin-6-one | HT-29 | Human Colon | ~8-10 | [9][10] |

| Canthin-6-one | Jurkat | Human T-cell leukemia | ~5-10 | [10] |

| Canthin-6-one | HeLa | Human Cervix | ~5-10 | [10] |

| 9-Methoxycanthin-6-one | A2780 | Human Ovarian | 15.09 ± 0.99 | [14] |

| 9-Methoxycanthin-6-one | MCF-7 | Human Breast | 3.79 ± 0.069 | [14] |

| 9-Methoxycanthin-6-one | HT-29 | Human Colon | 7.02 ± 0.20 | [14] |

| Derivative 8h | HT-29 | Human Colon | 1.0 | [9][11] |

| Derivative 8h | A549 | Human Lung | 1.9 | [9] |

| 4,5-dimethoxy-10-hydroxycanthin-6-one | CNE2 | Human Nasopharyngeal | 1.48 | [15] |

| 8-hydroxycanthin-6-one | CNE2 | Human Nasopharyngeal | 3.24 |[15] |

Anti-inflammatory Activity

Canthin-6-ones are potent modulators of inflammatory responses, making them potential therapeutic agents for chronic inflammatory diseases.[16]

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of key signaling pathways, such as NF-κB and Akt, in macrophages.[16][17][18]

-

Inhibition of Inflammatory Mediators: Canthin-6-one and its derivatives significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This includes suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes for producing nitric oxide (NO) and prostaglandin E₂ (PGE₂), respectively.[16][17][18]

-

Downregulation of Cytokines: Treatment with canthin-6-one reduces the expression of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and monocyte chemotactic protein-1 (MCP-1).[17][18]

-

Inhibition of NF-κB Pathway: Canthin-6-ones block the transcriptional activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation. They achieve this by inhibiting the phosphorylation of IκB (inhibitor of kappa B), which prevents NF-κB from translocating to the nucleus and activating pro-inflammatory gene expression.[17][18]

-

Inhibition of Akt Pathway: Canthin-6-one, but not all of its derivatives, also markedly reduces the phosphorylation of Akt, another crucial signaling molecule involved in inflammatory responses.[17][18]

Caption: Inhibition of NF-κB and Akt pathways by canthin-6-one.

Experimental Protocols: Biological Assays

Protocol 3: Antiproliferative Sulphorhodamine B (SRB) Assay[14]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the canthin-6-one compound for a specified period (e.g., 72 hours).

-

Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulphorhodamine B (SRB) solution in 1% acetic acid.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at ~515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Protocol 4: Anti-inflammatory Nitric Oxide (NO) Production Assay[16][17]

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of canthin-6-one alkaloids for 1-2 hours.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

NO Measurement: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Antimicrobial and Other Activities

Canthin-6-one alkaloids also possess a range of other notable biological activities.

Table 2: Antimicrobial and Other Biological Activities

| Activity | Target Organism/Enzyme | Key Findings | Quantitative Data | Reference(s) |

|---|---|---|---|---|

| Antifungal | Candida albicans, Cryptococcus neoformans | Canthin-6-one showed high activity. | Inhibition rates of 95.7% and 96.9%, respectively. | [1] |

| Antibacterial | Staphylococcus aureus (including MRSA) | Canthin-6-ones 1-3 and 7 were active. | MICs ranging from 8 to 64 µg/mL. | [1] |

| Antiparasitic | Plasmodium falciparum | Several derivatives show antiplasmodial activity. | - | [4] |

| Antiviral | Human Immunodeficiency Virus (HIV) | Some canthin-6-ones show anti-HIV properties. | - | [4][6] |

| Aphrodisiac | Phosphodiesterase type 5 (PDE-5) | Several canthin-6-ones inhibit PDE-5. | IC₅₀ = 2.86 - 4.66 µM |[19] |

Conclusion and Future Prospects

Canthin-6-one alkaloids represent a structurally unique and biologically versatile class of natural products.[5] Decades of research have established their potent anticancer and anti-inflammatory activities, with well-defined mechanisms of action targeting critical cellular pathways like cell cycle progression, apoptosis, and NF-κB signaling.[10][17] Modern synthetic methods have made these complex molecules more accessible, enabling the creation of novel derivatives with improved potency and solubility.[1][8][9]

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design and synthesize new analogues with enhanced target specificity and reduced off-target toxicity.

-

In Vivo Studies: While many in vitro studies are promising, more extensive in vivo animal model studies are required to validate the therapeutic potential of canthin-6-ones for diseases like cancer and chronic inflammatory conditions.[16]

-

Drug Delivery: The development of novel drug delivery systems could help overcome potential issues with solubility and bioavailability, enhancing the therapeutic efficacy of these compounds.

-

Exploration of New Activities: The broad biological profile suggests that other therapeutic applications, such as in neurodegenerative diseases or metabolic disorders, may be worth investigating.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities [mdpi.com]

- 5. Review on canthin-6-one alkaloids: Distribution, chemical aspects and biological activities [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. khu.elsevierpure.com [khu.elsevierpure.com]

- 19. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07034K [pubs.rsc.org]

10-Hydroxycanthin-6-one: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found in several medicinal plants, most notably from the Simaroubaceae family, including Eurycoma longifolia Jack, a plant with a long history of use in traditional medicine across Southeast Asia.[1][2] Traditionally, various parts of these plants have been prepared as decoctions and extracts to treat a wide range of ailments, including fever, malaria, and sexual dysfunction.[1][2][3] Modern scientific investigation has begun to validate these traditional uses, uncovering a spectrum of pharmacological activities for this compound and related canthin-6-one alkaloids, including anticancer, anti-inflammatory, antiviral, and aphrodisiac properties. This technical guide provides a comprehensive overview of the traditional uses, pharmacological activities, and mechanisms of action of this compound, with a focus on quantitative data, experimental protocols, and the elucidation of its effects on key signaling pathways.

Traditional Medicine Applications

The primary source of this compound in traditional medicine is Eurycoma longifolia, commonly known as Tongkat Ali. The roots of this plant are the most frequently utilized part.

Traditional Preparation of Eurycoma longifolia

The traditional method of preparing Eurycoma longifolia typically involves boiling the dried and ground roots in water to create a decoction.[1][3] This aqueous extract is then consumed as a general health tonic. Other traditional preparations include tinctures and ointments.[4]

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential for drug development. The following tables summarize the available quantitative data for its anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 9-methoxycanthin-6-one | 4.04 ± 0.36 | [5] |

| SKOV-3 | Ovarian Cancer | 9-methoxycanthin-6-one | 5.80 ± 0.40 | [5] |

| MCF-7 | Breast Cancer | 9-methoxycanthin-6-one | 15.09 ± 0.99 | [5] |

| HT-29 | Colorectal Cancer | 9-methoxycanthin-6-one | 3.79 ± 0.069 | [5] |

| A375 | Skin Cancer | 9-methoxycanthin-6-one | 5.71 ± 0.20 | [5] |

| HeLa | Cervical Cancer | 9-methoxycanthin-6-one | 4.30 ± 0.27 | [5] |

| Ovarian Cancer Cells (general) | Ovarian Cancer | 9-hydroxycanthin-6-one | Potent cytotoxicity reported | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of canthin-6-one alkaloids are attributed to their ability to inhibit key inflammatory mediators.

| Inflammatory Mediator | Cell Line | Compound | IC50 (µM) | Reference |

| Cyclooxygenase-2 (COX-2) | Aqueous partition of bee venom | Aqueous partition of bee venom | 13.1 µg/mL | [7] |

| Interleukin-6 (IL-6) | THP-1 (monocytic cells) | Lornoxicam | 54 | [8] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 cells | Tyrosol | 4.60 | [9] |

| Interleukin-1β (IL-1β) | RAW 264.7 cells | Tyrosol | 0.91 | [9] |

Antiviral Activity

While research is ongoing, canthin-6-one alkaloids have shown potential as antiviral agents. Specific IC50 values for this compound against a range of viruses are still being elucidated.

Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

A significant mechanism of the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of a cascade of caspase enzymes and the regulation of the Bax/Bcl-2 protein ratio.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of this compound.

Isolation and Purification of this compound

Protocol:

-

Extraction: The air-dried and powdered roots of Eurycoma longifolia are subjected to sequential maceration with n-hexane followed by methanol at room temperature.[10]

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanol extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Isolation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Purification: The pooled fractions are further purified by recrystallization from a suitable solvent system to yield pure this compound.[10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Protocol:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubated for 24 hours.

-

Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Conclusion and Future Directions

This compound, a key bioactive compound from traditionally used medicinal plants, demonstrates significant potential for the development of novel therapeutics. Its multifaceted pharmacological activities, including anticancer and anti-inflammatory effects, are underpinned by its ability to modulate critical cellular signaling pathways such as apoptosis and NF-κB. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural product. Future research should focus on in-depth in vivo studies to validate the in vitro findings, further elucidation of its molecular targets, and the development of optimized delivery systems to enhance its bioavailability and therapeutic efficacy. The rich history of its use in traditional medicine, coupled with modern scientific validation, positions this compound as a valuable lead compound in the quest for new and effective treatments for a range of human diseases.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of COX-2 activity and proinflammatory cytokines (TNF-alpha and IL-1beta) production by water-soluble sub-fractionated parts from bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and Identification of 9-methoxycanthin-6-0ne Compound From Eurycoma Longifolia Roots - Neliti [neliti.com]

Pharmacological Profile of 10-Hydroxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one, a prominent β-carboline alkaloid primarily isolated from plants of the Simaroubaceae and Rutaceae families, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, including cytotoxic, anti-inflammatory, aphrodisiac, and signal transduction-modulating activities. The following sections detail these properties, supported by quantitative data and mechanistic insights.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. This activity is a key area of investigation for its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | 7.2 | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are primarily attributed to its ability to inhibit key inflammatory mediators and signaling pathways.

-

Inhibition of Nitric Oxide (NO) Production: this compound effectively suppresses the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Inhibition of NF-κB Signaling: A crucial mechanism underlying its anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] By inhibiting NF-κB, this compound can downregulate the expression of numerous pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | IC50 (µM) | Reference |

| NF-κB Inhibition | 3.8 | [2][3] | |

| Nitric Oxide Production Inhibition | RAW 264.7 | >50% inhibition at 12.5 µg/mL | [4] |

Aphrodisiac and Erectile Function-Enhancing Activity

Traditionally, plants containing this compound have been used as aphrodisiacs.[5][6][7] Scientific studies have substantiated these claims, revealing the compound's effects on erectile function.

-

Mechanism of Action: The pro-erectile effects of this compound are attributed to its ability to relax the corpus cavernosum smooth muscle. This relaxation is achieved by interfering with Ca2+ mobilization, specifically by blocking both cell surface and internal calcium channels.[5][8][9] This action is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[5]

-